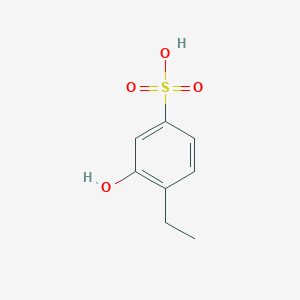![molecular formula C21H32N2O2Si B14188510 (E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate](/img/structure/B14188510.png)
(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate is a complex organic compound that features a pyrrolo[2,3-b]pyridine core. This structure is often utilized in medicinal chemistry due to its potential biological activities. The compound’s unique configuration, including the presence of a triisopropylsilyl group, makes it a valuable subject for various chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triisopropylsilyl Group: This step often involves silylation reactions using reagents like triisopropylsilyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the but-3-enoate moiety, which can be carried out using standard esterification techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, (E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The pyrrolo[2,3-b]pyridine core is known for its activity against various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate involves its interaction with specific molecular targets. The pyrrolo[2,3-b]pyridine core can bind to enzymes or receptors, modulating their activity. The triisopropylsilyl group may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents.
Triisopropylsilyl-Substituted Compounds: These compounds have the triisopropylsilyl group but may have different core structures.
Uniqueness
(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate is unique due to the combination of its pyrrolo[2,3-b]pyridine core and the triisopropylsilyl group. This combination imparts specific chemical and biological properties that are not found in other compounds.
属性
分子式 |
C21H32N2O2Si |
|---|---|
分子量 |
372.6 g/mol |
IUPAC 名称 |
methyl (E)-4-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]but-3-enoate |
InChI |
InChI=1S/C21H32N2O2Si/c1-15(2)26(16(3)4,17(5)6)23-14-12-19-18(11-13-22-21(19)23)9-8-10-20(24)25-7/h8-9,11-17H,10H2,1-7H3/b9-8+ |
InChI 键 |
GUZVJJBVTHPCRX-CMDGGOBGSA-N |
手性 SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)/C=C/CC(=O)OC |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)C=CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]-](/img/structure/B14188427.png)

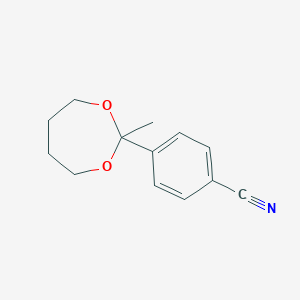
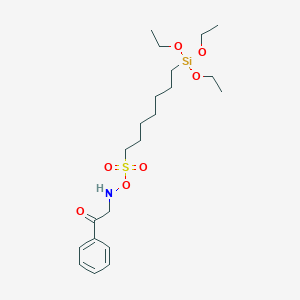
![3-(4'-Methyl[1,1'-biphenyl]-4-yl)propyl selenocyanate](/img/structure/B14188442.png)
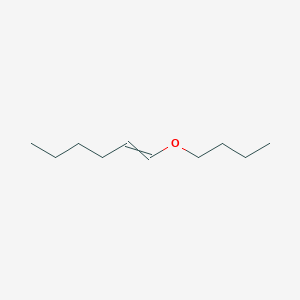
![(1E)-3-(4-Nitrophenyl)-1-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}triaz-1-ene](/img/structure/B14188451.png)
![N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide](/img/structure/B14188472.png)
![4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde](/img/structure/B14188480.png)
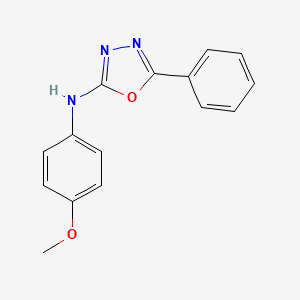

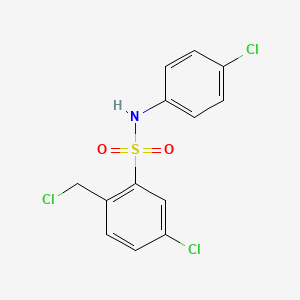
![3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14188511.png)
